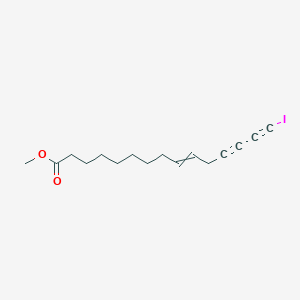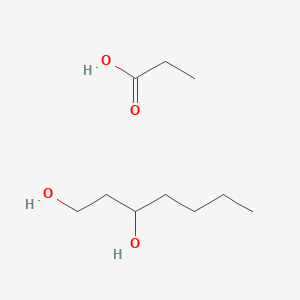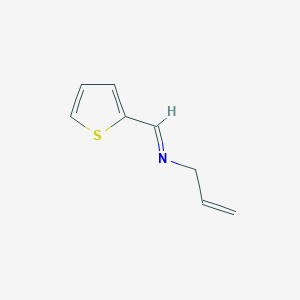
2,2-Dimethoxyethyl dibutylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxyethyl dibutylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a 2,2-dimethoxyethyl moiety and two butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxyethyl dibutylphosphinate typically involves the reaction of dibutylphosphinic acid with 2,2-dimethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the phosphinate ester. The reaction conditions often include moderate temperatures and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxyethyl dibutylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethoxyethyl dibutylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological phosphinate interactions.
Industry: It is used in the formulation of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxyethyl dibutylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the natural substrate from accessing the site.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutylphosphinic acid
- 2,2-Dimethoxyethanol
- Tributyl phosphate
- Dimethyl methylphosphonate
Uniqueness
2,2-Dimethoxyethyl dibutylphosphinate is unique due to the presence of both the 2,2-dimethoxyethyl moiety and the dibutylphosphinate group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
64862-39-1 |
|---|---|
Fórmula molecular |
C12H27O4P |
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
1-[butyl(2,2-dimethoxyethoxy)phosphoryl]butane |
InChI |
InChI=1S/C12H27O4P/c1-5-7-9-17(13,10-8-6-2)16-11-12(14-3)15-4/h12H,5-11H2,1-4H3 |
Clave InChI |
PBNOULIUBPGUJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(CCCC)OCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
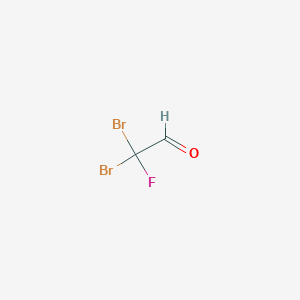

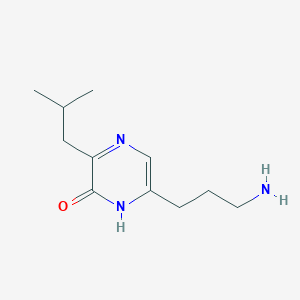
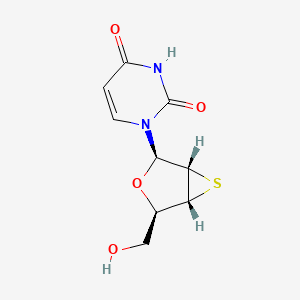
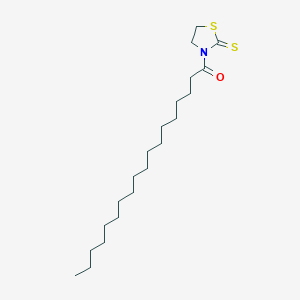


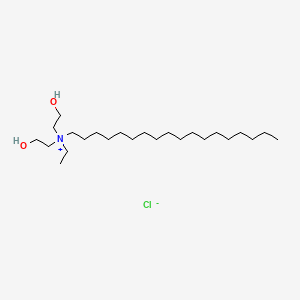
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
